3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with significant potential in pharmaceutical research. This compound is categorized as a thienopyrazole derivative, which is a class of compounds known for their biological activities, including anti-inflammatory and analgesic properties. The molecular formula for this compound is , and it has a molecular weight of approximately 392.41 g/mol.
The synthesis of 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves several key steps:
These synthetic pathways may require careful control of reaction conditions to achieve high yields and purity levels.
The molecular structure of 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can be represented using various chemical notation systems:
InChI=1S/C17H17FN4O4S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23)
C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound's reactivity can be analyzed through its potential chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves interaction with biological targets such as enzymes or receptors:
Data from pharmacological studies suggest that compounds in this class can exhibit significant anti-inflammatory effects by interfering with pro-inflammatory signaling pathways.
The physical and chemical properties of 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide include:
Additional analyses such as melting point determination and spectral data (NMR, IR) are essential for characterizing the compound fully.
The applications of 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide primarily lie within scientific research:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6